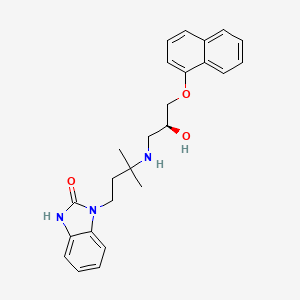

Adimolol, (S)-

Beschreibung

Historical Context of Beta-Adrenoceptor Antagonists in Pharmaceutical Research

The development of beta-adrenoceptor antagonists, commonly known as beta-blockers, represents a landmark achievement in cardiovascular pharmacology. The journey began in the mid-20th century, spurred by the need for more effective treatments for conditions like angina pectoris. wikipedia.orgnih.gov In 1948, Raymond P. Ahlquist's groundbreaking work proposed the existence of two distinct types of adrenergic receptors, α- and β-adrenoceptors, which mediate the effects of catecholamines. wikipedia.orgrevespcardiol.org This discovery laid the theoretical groundwork for the development of drugs that could selectively block these receptors.

Sir James Black, inspired by Ahlquist's theory, hypothesized that blocking the β-adrenoceptors in the heart would reduce its oxygen demand, thereby alleviating anginal pain. nih.govrevespcardiol.org This led to the development of the first clinically significant beta-blockers in the 1960s, such as pronethalol and subsequently propranolol, which revolutionized the management of cardiovascular diseases. wikipedia.orgnih.gov Over the decades, the field has evolved, leading to the creation of multiple generations of beta-blockers with varying receptor selectivity and additional pharmacological properties. revespcardiol.orgrevespcardiol.org Adimolol emerged within this context as a dual-acting α, β-blocker, representing a further refinement in the therapeutic approach to hypertension and other cardiovascular disorders. ias.ac.inias.ac.in

Rationale for the Enantioselective Study of (S)-Adimolol

Many beta-blockers, including Adimolol, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. researchgate.netnih.gov It is a well-established principle in pharmacology that the different enantiomers of a chiral drug can exhibit distinct pharmacodynamic and pharmacokinetic properties. nih.govresearchgate.net For beta-blockers, the cardiac β-blocking activity predominantly resides in the (S)-enantiomer. nih.gov The (R)-enantiomer may be less active, inactive, or even contribute to different, sometimes undesirable, effects. researchgate.netnih.gov

The specific study of (S)-Adimolol is therefore driven by the need to understand its unique biological activity in isolation from its (R)-counterpart. ontosight.ai This enantioselective approach is crucial for several reasons:

Pharmacological Specificity: Isolating the (S)-enantiomer allows for a precise determination of its binding affinity for α- and β-adrenoceptors and its intrinsic activity at these sites.

Understanding Structure-Activity Relationships: Studying the stereospecificity of Adimolol's interaction with its target receptors provides valuable insights into the three-dimensional structural requirements for optimal binding and efficacy. ias.ac.in

Potential for Improved Therapeutics: By identifying the more potent enantiomer, there is a potential to develop single-enantiomer drugs with improved therapeutic indices, potentially offering greater efficacy and a better side-effect profile compared to the racemic mixture. nih.gov

Overview of Advanced Research Paradigms Applied to (S)-Adimolol

The investigation of (S)-Adimolol has benefited from the application of advanced research paradigms that provide a deeper understanding of its molecular behavior and interactions. A research paradigm is a foundational framework that guides the scientific inquiry, encompassing the philosophical and methodological approaches used. numberanalytics.comdwu.ac.pg In the context of (S)-Adimolol, these paradigms have facilitated a move from simple observational studies to more complex, predictive, and structurally detailed analyses.

One of the key advanced research methods applied to (S)-Adimolol is molecular dynamics (MD) simulations . This computational technique allows researchers to model the conformational dynamics of the molecule over time, providing insights into its stable three-dimensional structures. ias.ac.inias.ac.in By studying the stereoisomers of Adimolol through MD simulations, researchers can identify the preferred conformations and construct pharmacophores—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. ias.ac.in

Another important paradigm is the use of enantioselective analytical methods , such as high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). nih.govnih.gov These techniques are essential for separating and quantifying the individual enantiomers of Adimolol, which is a prerequisite for studying their distinct pharmacological properties. The development of such methods under an "Analytical Quality by Design" (AQbD) approach ensures robust and reliable separation, which is critical for both research and potential future quality control. nih.gov

Furthermore, in silico studies and computational modeling are increasingly used to predict the interactions of (S)-Adimolol with its biological targets. mdpi.com These methods, which fall under a positivist or post-positivist research paradigm that emphasizes objective measurement and modeling, complement experimental data and help to elucidate the molecular basis of its pharmacological action. slideshare.netiosrjournals.org

Research Findings on (S)-Adimolol

Detailed research into Adimolol has provided specific data on its interactions with adrenergic receptors. Adimolol is characterized as an antagonist of both β- and α-adrenoceptors. medchemexpress.com The stereochemistry of Adimolol is crucial to its biological activity, a common feature among beta-blockers where one enantiomer is significantly more active than the other. nih.govontosight.ai

Molecular dynamics simulations have been a key tool in understanding the structural and dynamic properties of Adimolol's stereoisomers. These studies have been conducted on both the (R) and (S) enantiomers to determine their conformational preferences. ias.ac.in

| Property | Finding |

| Receptor Antagonism | Adimolol is an antagonist of both β- and α-adrenoceptors. medchemexpress.com |

| Receptor Affinity (Ki) | The affinity for α1-adrenoceptors is 5.2 x 10-7 mol/L, and for α2-adrenoceptors is 1.3 x 10-5 mol/L. medchemexpress.com |

| Chirality | Adimolol possesses one chiral center, leading to (R) and (S) stereoisomers. ias.ac.in |

| Computational Analysis | Molecular dynamics simulations have been performed on both the (R) and (S) stereoisomers to study their conformations. ias.ac.in |

Eigenschaften

CAS-Nummer |

185517-29-7 |

|---|---|

Molekularformel |

C25H29N3O3 |

Molekulargewicht |

419.53 |

IUPAC-Name |

2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(((2S)-2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)- |

InChI |

1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30)/t19-/m0/s1 |

InChI-Schlüssel |

YWRIUGFSIQMHJK-IBGZPJMESA-N |

SMILES |

CC(C)(CCn1c2ccccc2[nH]c1=O)NC[C@@H](COc3cccc4c3cccc4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Adimolol, (S)- |

Herkunft des Produkts |

United States |

Stereochemical Considerations and Enantiomeric Purity in Research

The Importance of Chirality in Adimolol's Molecular Interactions

Chirality is a fundamental concept in pharmacology, and for Adimolol, it is the determining factor for its primary biological activity. Adimolol functions as a beta-adrenergic blocking agent, and this activity is highly stereoselective. ontosight.ai The therapeutic effect is predominantly associated with the (S)-enantiomer. nih.govontosight.ai This is a well-established principle for the vast majority of beta-blockers, where the (S)- configuration of the aminoalkanol side chain is structurally analogous to the natural beta-agonists, epinephrine and norepinephrine, allowing for effective binding to the receptor.

The interaction between a drug and its biological target, such as a receptor, is often compared to a lock and key mechanism, where the three-dimensional structure of the drug molecule must fit precisely into the binding site of the receptor. Since receptors are proteins made of chiral L-amino acids, they constitute a chiral environment. This chirality dictates that the receptor will interact differently with each of the drug's enantiomers. For beta-blockers like Adimolol, the (S)-enantiomer possesses the correct spatial arrangement of functional groups (the hydroxyl group, the secondary amine, and the aromatic ring system) to engage in the necessary molecular interactions—such as hydrogen bonding and hydrophobic interactions—within the beta-adrenergic receptor's binding pocket. The (R)-enantiomer, being a mirror image, cannot achieve this optimal fit and is therefore significantly less active or inactive at this receptor. nih.gov

Enantiomeric Specificity in Ligand-Target Recognition Systems

The differential effects of enantiomers are quantified by their binding affinities to the target receptor. In ligand-target recognition systems, enantiomeric specificity refers to the preferential binding of one enantiomer over the other. For beta-blockers, there is a high degree of enantioselectivity in their binding to β-adrenergic receptors. chapman.educapes.gov.br The (S)-enantiomer consistently demonstrates a much greater affinity for these receptors than its (R)-counterpart. nih.govcapes.gov.br The reported activity ratio between the (S) and (R) enantiomers for various beta-blockers can range from 33-fold to over 530-fold. chapman.eduualberta.ca

Table 1: General Stereoselectivity at Beta-Adrenergic Receptors for Beta-Blockers This table illustrates the general principle of enantiomeric specificity for several common beta-blockers, highlighting the higher potency of the (S)-enantiomer.

| Drug | Predominantly Active Enantiomer | Approximate Potency Ratio (S:R) |

| Propranolol | (S)-Propranolol | ~100 |

| Atenolol | (S)-Atenolol | ~100 |

| Metoprolol | (S)-Metoprolol | Data varies |

| Bisoprolol | (S)-Bisoprolol | ~30-80 |

| Timolol | (S)-Timolol | Data varies |

| Source: Data compiled from multiple pharmacological reviews. chapman.eduualberta.cantnu.no |

Methodologies for Determining Enantiomeric Excess and Purity in Research Samples

Given the profound differences in biological activity between enantiomers, the ability to separate them and determine the enantiomeric purity of a sample is crucial in pharmaceutical research and development. Enantiomeric excess (ee) is a measure of this purity, indicating the degree to which one enantiomer is present in a greater amount than the other. A variety of analytical techniques are employed for this purpose.

The most powerful and widely used technique for the enantioseparation of beta-blockers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). nih.govphenomenex.comresearchgate.net CSPs are themselves chiral and work by forming transient, diastereomeric complexes with the individual enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation and quantification. phenomenex.com

Several types of CSPs are effective for resolving beta-blocker enantiomers:

Polysaccharide-based CSPs: Columns like Chiralcel® OD (cellulose-based) and Chiralpak® AD (amylose-based) are broadly applicable and frequently used for separating a wide range of chiral compounds, including beta-blockers. gazi.edu.trnih.gov

Protein-based CSPs: Columns such as the Chiral-AGP, which uses α1-acid glycoprotein as the CSP, are effective due to the stereoselective binding properties of proteins. gazi.edu.trneliti.com

Macrocyclic Antibiotic-based CSPs: Columns like the Chirobiotic V, which uses vancomycin, separate enantiomers based on multiple interactions within the antibiotic's macrocyclic structure. nih.gov

The choice of mobile phase is also critical and can be operated in normal-phase, reversed-phase, or polar organic modes to optimize the separation. nih.gov

Table 2: Example of Chiral HPLC Method Parameters for Beta-Blocker Enantioseparation This table provides representative conditions for the chiral separation of beta-blockers, which would be a starting point for developing a method for Adimolol.

| Parameter | Method 1 (Propranolol) | Method 2 (Bisoprolol) |

| Column (CSP) | Chiral-AGP | Chirobiotic V |

| Mobile Phase | Propan-2-ol / Ammonium acetate buffer | Methanol / Acetic Acid / Triethylamine |

| Detection | UV at 225 nm | UV |

| Result | Baseline separation of (S)- and (R)-enantiomers | Good enantioseparation achieved |

| Source: Data from representative analytical studies. nih.govneliti.com |

Other methods for determining enantiomeric composition include:

Gas Chromatography (GC): Can be used with a chiral stationary phase, but requires the analyte to be volatile and thermally stable.

Near-Infrared (NIR) Spectrometry: A method has been developed based on measuring diastereomeric interactions between the drug enantiomers and a chiral carbohydrate, such as a cyclodextrin or even sucrose. nih.gov

Capillary Electrophoresis (CE): An alternative to HPLC that offers high efficiency and requires very small sample volumes.

These analytical methods are indispensable for controlling the stereochemical purity of (S)-Adimolol in research, ensuring that any observed biological activity can be confidently attributed to the correct enantiomer.

Advanced Synthetic Methodologies for S -adimolol and Chiral Analogues

Stereoselective Synthesis Strategies for (S)-Adimolol

General strategies for obtaining enantiomerically pure compounds like (S)-Adimolol are broadly categorized into three main approaches. ethz.ch However, specific examples and experimental data for (S)-Adimolol are not available in the public domain.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes chiral catalysts to stereoselectively create a chiral center from a prochiral substrate. nobelprize.orgmdpi.com This method is highly efficient, as a small amount of catalyst can generate a large quantity of the desired enantiomer. mdpi.com For a molecule like (S)-Adimolol, this would likely involve the asymmetric reduction of a ketone precursor or the asymmetric opening of an epoxide. While numerous chiral catalysts and methodologies exist for such transformations, their specific application to Adimolol synthesis, including catalyst selection, reaction conditions, and enantiomeric excess (e.e.) values, has not been documented in available literature.

Chiral Pool Synthesis Routes

Chiral pool synthesis begins with a readily available, enantiomerically pure natural product, such as an amino acid or a sugar, which already contains one or more of the required stereocenters. googleapis.com This chiral starting material is then chemically transformed into the target molecule. For (S)-Adimolol, a potential precursor could be a chiral glycidol or a related three-carbon synthon. This approach is advantageous as it leverages the chirality of natural products, but its success is contingent on the availability of a suitable and economically viable starting material that can be efficiently converted to the target. googleapis.com Specific chiral pool-based syntheses of (S)-Adimolol are not described in the reviewed literature.

Chemo-Enzymatic Resolution Techniques

Chemo-enzymatic resolution involves the use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. scielo.br Lipases are commonly used enzymes for the resolution of racemic alcohols or esters through enantioselective acylation or hydrolysis. nih.gov In the context of (S)-Adimolol synthesis, a racemic precursor alcohol could be subjected to enzymatic resolution to isolate the desired (S)-enantiomer or its precursor. scielo.brbioline.org.br While this is a powerful and widely used technique for producing enantiopure pharmaceuticals, specific protocols, including the choice of enzyme, substrate, and reaction conditions for the resolution of Adimolol precursors, are not publicly documented. nih.govbioline.org.br

Development of Novel Synthetic Pathways for Adimolol Analogues

The synthesis of analogues of a target molecule is crucial for structure-activity relationship (SAR) studies and the development of new drugs with improved properties. google.com This often involves developing flexible synthetic routes that allow for the introduction of various substituents. For Adimolol, this could involve modifying the naphthyloxy or the carboxyphenoxy moieties, or the azetidinone ring. While the synthesis of analogues for other beta-blockers and chiral compounds is a common practice in medicinal chemistry, specific research detailing the development of novel synthetic pathways for Adimolol analogues is not found in the public scientific literature.

Optimization of Stereochemical Control in Adimolol Synthesis Research

Achieving high stereochemical control is a primary goal in the synthesis of chiral drugs to ensure the desired therapeutic effect and minimize potential side effects from the unwanted enantiomer. nobelprize.org Research in this area focuses on optimizing reaction conditions, developing more selective catalysts, and designing more efficient synthetic routes to maximize the yield and enantiomeric purity of the target molecule. The absence of primary literature on the synthesis of (S)-Adimolol means that there is no available information on efforts to optimize stereochemical control in its synthesis.

Molecular Pharmacology and Mechanistic Investigations of S -adimolol

Elucidation of (S)-Adimolol's Interaction with Adrenergic Receptors at the Molecular Level

The interaction between a ligand like (S)-Adimolol and its target receptors is a dynamic process governed by precise physicochemical principles. Understanding this relationship at the molecular scale is fundamental to comprehending its pharmacological profile. Adimolol is noted for its prolonged beta-adrenoceptor antagonist activity, with effects detectable for up to seven days after a single administration. nih.govnih.gov

Ligand-receptor binding kinetics describe the rates at which a drug associates (k_on) and dissociates (k_off) from its receptor, the ratio of which (k_off/k_on) defines the equilibrium dissociation constant (K_d). The K_d value is a measure of a drug's binding affinity; a lower K_d signifies a higher affinity. Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), reveal the driving forces behind the binding interaction, whether it is primarily driven by favorable bond formation (enthalpy) or an increase in molecular disorder (entropy).

Table 1: Representative Kinetic and Affinity Data for Select β-Blockers at the Human β1-Adrenoceptor This table presents example data from other compounds to illustrate the pharmacological principles, as specific values for (S)-Adimolol are not detailed in the referenced literature.

| Compound | k_on (M⁻¹ min⁻¹) | k_off (min⁻¹) | K_d (nM) |

|---|---|---|---|

| Atenolol | 1.1 x 10⁸ | 0.29 | 2.7 |

| Metoprolol | 1.8 x 10⁸ | 0.21 | 1.2 |

| Bisoprolol | 1.4 x 10⁸ | 0.12 | 0.86 |

| Carvedilol | 2.9 x 10⁸ | 0.09 | 0.31 |

Data adapted from studies on β1-adrenoceptor kinetics. biorxiv.org

Ligand-Receptor Binding Kinetics and Thermodynamics

Exploration of Allosteric Modulation and Biased Signaling Pathways

Allosteric modulation occurs when a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous agonist. cvpharmacology.com This can modify the receptor's affinity for the endogenous ligand or its signaling efficacy. The observation that Adimolol not only reduces the affinity of β-adrenoceptors but also decreases the total number of receptors (Bmax) suggests a potential non-competitive mechanism, which can be a hallmark of allosteric interaction. nih.govnih.gov By inducing a long-lasting conformational change or receptor internalization, (S)-Adimolol may allosterically prevent the receptor from signaling, contributing to its prolonged duration of action.

Biased signaling, or functional selectivity, is a more recent concept where a ligand can preferentially activate one of several downstream signaling pathways over others. For example, a biased agonist at a β-adrenoceptor might activate G-protein signaling without recruiting β-arrestin, or vice-versa. While specific investigations into the biased signaling profile of (S)-Adimolol have not been reported, this remains an important area of modern pharmacology for understanding the full spectrum of a drug's effects. nih.gov

Comparative Analysis of Receptor Selectivity Profiles (e.g., β1 vs. β2)

Adrenergic receptors are divided into several subtypes, with β1 and β2 receptors being key targets for cardiovascular drugs. β1-receptors are predominantly found in the heart, while β2-receptors are prevalent in the smooth muscle of the lungs and blood vessels. cvpharmacology.com Adimolol is classified as a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 subtypes. wikipedia.org It also possesses a weaker antagonistic activity at α1-adrenergic receptors. ncats.io

The degree of selectivity is quantified by comparing the binding affinities (K_i or K_d values) of a compound for different receptor subtypes. A highly selective drug will have a much lower K_i for its target subtype compared to others. The non-selective nature of Adimolol contrasts with cardioselective agents like Bisoprolol or Metoprolol, which preferentially bind to β1-receptors.

Table 2: Representative Receptor Selectivity Profiles of Various β-Blockers This table presents example data from other compounds to illustrate the concept of receptor selectivity, as specific affinity values for (S)-Adimolol are not detailed in the referenced literature.

| Compound | β1 Affinity (pKi) | β2 Affinity (pKi) | Selectivity (β1/β2) | Classification |

|---|---|---|---|---|

| Bisoprolol | 8.75 | 7.60 | 14-fold for β1 | β1-Selective |

| Atenolol | 7.36 | 6.20 | 14-fold for β1 | β1-Selective |

| Propranolol | 8.50 | 8.64 | 0.7-fold (Non-selective) | Non-selective |

| Timolol | 8.21 | 9.63 | 26-fold for β2 | Non-selective (β2 > β1) |

| Adimolol | N/A | N/A | N/A | Non-selective |

Data adapted from comparative studies on β-blocker selectivity.

Mechanisms of Receptor Antagonism and Potential Non-Competitive Interactions

Receptor antagonists block the action of an agonist, typically without eliciting a biological response themselves. ncats.io This antagonism can be competitive or non-competitive.

Competitive Antagonism: This is the most common mechanism for β-blockers, where the antagonist reversibly binds to the same orthosteric site as endogenous catecholamines (like adrenaline), preventing them from activating the receptor. The blockade can be overcome by increasing the concentration of the agonist.

Non-Competitive Antagonism: Research strongly suggests that Adimolol's mechanism extends beyond simple competition. nih.govnih.gov Studies have shown that Adimolol administration leads to a significant reduction in the density of β-adrenoceptors on lymphocyte surfaces. nih.gov This reduction in receptor number (Bmax) is characteristic of non-competitive antagonism. ncats.io Such an effect is not overcome by increasing the agonist concentration and likely contributes to the compound's sustained pharmacological activity. This suggests that (S)-Adimolol may induce long-term changes in the receptor, such as promoting its internalization and degradation, or binding irreversibly or pseudo-irreversibly to an allosteric site that prevents the receptor from functioning, regardless of whether the orthosteric site is occupied. ncats.ionih.govnih.gov

Structure-activity Relationship Sar Studies and Pharmacophore Elucidation

Identification of Key Structural Determinants for Molecular Activity

Adimolol is an aryloxypropanolamine derivative, a chemical class well-established among β-adrenergic antagonists. ijrpc.com Its structure contains several key features that are critical for its biological activity, which combines potent β-adrenoceptor antagonism with a weaker α1-adrenolytic action. ncats.io The essential structural components of Adimolol for its molecular activity are rooted in its distinct chemical architecture, comprising a benzimidazolone nucleus, a naphthyloxy group, and a substituted aminopropanol side chain. ontosight.ai

The primary structural determinants for the activity of β-blockers like Adimolol include:

Aromatic Ring: Adimolol possesses a naphthalene ring system. In β-blockers, an aromatic ring is mandatory for binding to the adrenergic receptor, likely through hydrophobic and van der Waals interactions. wikipedia.org

Hydroxyl Group: The presence of a hydroxyl group on the second carbon of the propanolamine side chain is crucial. This group typically forms a key hydrogen bond with a conserved residue (e.g., asparagine or threonine) in the binding pocket of the β-adrenergic receptor. pharmaguideline.com The stereochemistry at this chiral center is critical, with the (S)-enantiomer being significantly more active for β-blockade. pharmaguideline.comnih.gov

Secondary Amine: The side chain contains a secondary amine. This nitrogen atom is protonated at physiological pH, allowing it to form an ionic bond with a conserved acidic residue, such as aspartic acid, in the receptor's binding site. This interaction is a cornerstone of high-affinity binding for most β-blockers. pharmaguideline.com

N-Alkyl Substituent: The nature of the substituent on the amine nitrogen influences the compound's potency and receptor selectivity (β1 vs. β2). Adimolol features a bulky 3-methylbutyl group attached to the amine. Bulky N-alkyl groups are known to be important for β-antagonistic activity. pharmaguideline.com

Table 1: Key Structural Features of (S)-Adimolol and Their Postulated Roles

| Structural Feature | Role in Molecular Activity | Reference |

|---|---|---|

| (S)-Configuration Hydroxyl Group | Essential for high-affinity β-receptor binding via hydrogen bonding. The (S) stereoisomer is the more active enantiomer for β-blockade. | pharmaguideline.comnih.gov |

| Secondary Amine (Protonated) | Forms a critical ionic interaction with an acidic residue (e.g., Aspartate) in the receptor binding pocket. | pharmaguideline.com |

| Naphthyloxy Group | Provides essential hydrophobic interactions with the receptor. | wikipedia.org |

| Oxymethylene Bridge (-OCH2-) | Acts as a linker positioning the side chain correctly relative to the aromatic ring; may act as a hydrogen bond acceptor. | ijrpc.comwikipedia.org |

| Bulky N-Substituent with Benzimidazolone | Influences potency, receptor selectivity (α vs. β), and pharmacokinetic properties. May provide additional binding interactions. | ontosight.aipharmaguideline.com |

Design and Synthesis of (S)-Adimolol Analogues for SAR Probing

For (S)-Adimolol, SAR probing would involve the synthesis of several series of analogues:

Modification of the N-Substituent: The complex side chain on the nitrogen atom is a prime target for modification. Analogues could be synthesized with varying alkyl chain lengths, branching patterns, or by replacing the benzimidazolone ring with other heterocyclic or aromatic systems. This would help elucidate the steric and electronic requirements for optimal α and β receptor affinity. nih.gov

Alteration of the Aromatic System: The naphthalene ring could be replaced with other aromatic or heteroaromatic systems (e.g., indole, quinoline, phenyl). Furthermore, substituents could be introduced at various positions on the naphthalene ring to probe for additional favorable interactions within the receptor.

Isosteric Replacement of the Ether Linkage: The ether oxygen atom is a common feature in aryloxypropanolamine β-blockers but can be a site of metabolic degradation. Isosteric replacements, such as substituting the oxygen with sulfur (thioether) or a methylene group (CH2), could be explored to assess the importance of the oxygen's hydrogen-bonding capability and to potentially improve metabolic stability. pharmaguideline.com

The synthesis of such analogues typically starts from commercially available building blocks. For example, the synthesis of aryloxypropanolamine derivatives often involves the reaction of a substituted phenol (like α-naphthol) with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a suitable primary amine. ijrpc.com The synthesis of the unique N-substituent of Adimolol and its analogues would require a multi-step approach, likely involving the initial preparation of the substituted primary amine containing the benzimidazolone moiety. mdpi.comresearchgate.net

Table 2: Proposed (S)-Adimolol Analogues for SAR Probing

| Analogue Series | Modification | Rationale for Synthesis |

|---|---|---|

| A | Replace N-benzimidazolone with a simple phenyl or cyclohexyl group. | To determine the contribution of the benzimidazolone ring to overall potency and α/β selectivity. |

| B | Vary the alkyl chain length connecting the amine to the benzimidazolone (e.g., ethyl, propyl, pentyl). | To probe the optimal distance and steric bulk for the N-substituent. |

| C | Replace the naphthalene ring with a substituted phenyl ring (e.g., 4-methoxyphenyl). | To evaluate the importance of the extended aromatic system of naphthalene for binding affinity. |

| D | Replace the ether oxygen (-O-) with a sulfur atom (-S-). | To assess the role of the ether oxygen as a hydrogen bond acceptor and to investigate potential changes in metabolic stability. |

Computational Approaches to Pharmacophore Modeling of (S)-Adimolol

Computational methods, particularly pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are powerful tools for elucidating the SAR of a drug class. researchgate.netdovepress.comdrugdesign.org A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological effect. dergipark.org.trresearchgate.net

A seminal study by Kamath and Coutinho performed molecular dynamics simulations on the stereoisomers of seven dual-acting α,β-blockers, including Adimolol, to deduce their pharmacophoric features. ias.ac.inias.ac.in The researchers identified distinct families of low-energy conformations for these blockers and constructed separate pharmacophore models for α- and β-adrenergic receptor activity. ias.ac.in

For compounds with a single chiral center like Adimolol, both the (R) and (S) stereoisomers were built and subjected to molecular dynamics simulations to identify conformations unique to a particular activity. ias.ac.in The study successfully generated pharmacophore models for two of the three identified conformational families. These models specify the spatial arrangement of key interaction points, such as aromatic centers, hydrogen bond donors/acceptors, and a positively ionizable nitrogen atom. ias.ac.in The distances between these pharmacophore centers were calculated to provide a quantitative model for receptor binding. ias.ac.in Such models are invaluable for virtual screening of compound libraries to find new molecules with similar activity and for guiding the design of more potent and selective antagonists.

Table 3: Generalized Pharmacophore Features for Dual α,β-Blockers based on Computational Studies

| Pharmacophore Feature | Corresponding Chemical Group in (S)-Adimolol | Interaction Type | Reference |

|---|---|---|---|

| Aromatic Center (Ar) | Naphthalene Ring | Hydrophobic/π-π stacking | ias.ac.in |

| Hydrogen Bond Donor (HBD) | Hydroxyl Group (-OH) | Hydrogen Bonding | ias.ac.in |

| Hydrogen Bond Acceptor (HBA) | Ether Oxygen (-O-) | Hydrogen Bonding | ias.ac.in |

| Positive Ionizable Center (N+) | Secondary Amine (-NH2+-) | Ionic Interaction | ias.ac.in |

The construction of these pharmacophores represents a significant step in understanding how molecules like Adimolol can interact with both α and β receptors. ias.ac.in

Stereoisomeric SAR Differentiation for Adimolol and Related Compounds

Stereochemistry is a critical factor in the pharmacology of β-blockers. researchgate.net For aryloxypropanolamine β-blockers, which possess at least one chiral center at the carbon bearing the hydroxyl group, the biological activity is predominantly associated with one enantiomer. nih.gov It is well established that the (S)-enantiomer is responsible for the vast majority of the β-blocking activity, with S:R activity ratios reported to be as high as 530:1 for some compounds. nih.gov The (R)-enantiomer is often inactive or significantly less active at the β-receptor. nih.gov

Adimolol has a single chiral center, and therefore exists as (S)-Adimolol and (R)-Adimolol. ias.ac.in While it is often used experimentally and clinically as a racemic mixture, its β-blocking properties are attributed to the (S)-enantiomer. ncats.ionih.gov

For dual-acting α,β-blockers, the stereochemistry can be even more complex, influencing the ratio of α-to-β antagonism. For instance, in the case of Labetalol, which has two chiral centers and four stereoisomers, the different isomers possess distinct pharmacological profiles. The (R,R)-isomer is a potent β- and α-blocker, while the (S,R)-isomer is primarily an α-blocker, and the other two isomers are weak antagonists. researchgate.net

Computational studies, like those performed by Kamath and Coutinho, explicitly account for this stereoselectivity by modeling all possible stereoisomers. ias.ac.in By analyzing the conformational preferences of each isomer, researchers can build pharmacophore models that are specific not only to a receptor type (α vs. β) but also to a particular stereoisomer. ias.ac.in This differentiation is crucial for understanding how a single chemical entity can exhibit a complex, multi-receptor pharmacology and is essential for the design of new drugs with improved receptor selectivity and stereospecificity.

Table 4: Stereoselectivity in Activity for Representative β-Blockers

| Compound | Active Enantiomer for β-Blockade | Comments | Reference |

|---|---|---|---|

| Propranolol | (S)-(-)-Propranolol | The (S)-enantiomer is approximately 100-fold more potent than the (R)-enantiomer. | pharmaguideline.com |

| Timolol | (S)-(-)-Timolol | Marketed as the pure (S)-enantiomer for treating glaucoma and hypertension. | nih.govebi.ac.uk |

| Labetalol | (R,R)-Labetalol | This isomer contributes most of the β-blocking activity, while also having α-blocking effects. Other isomers have different activity profiles. | researchgate.net |

| Adimolol | (S)-Adimolol | Consistent with the aryloxypropanolamine class, the (S)-enantiomer is responsible for the potent β-adrenoceptor antagonism. | nih.govias.ac.in |

Computational Investigations into (S)-Adimolol: A Molecular Modeling Perspective

The study of (S)-Adimolol, a compound with dual α- and β-adrenoceptor blocking activity, has been significantly advanced through the use of computational chemistry and molecular modeling. These in silico techniques provide a detailed view of the molecule's behavior at the atomic level, offering insights that are crucial for understanding its pharmacological action and for guiding the design of new, more effective therapeutic agents. This article explores the application of various computational methods to investigate the structural, dynamic, and electronic properties of (S)-Adimolol.

Advanced Analytical Methodologies for Research and Characterization

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment

The separation of enantiomers is a critical aspect of pharmaceutical analysis, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. chromatographyonline.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the enantioseparation of chiral compounds like β-blockers. nih.govmdpi.comresearchgate.net

Supercritical Fluid Chromatography (SFC) Method Development and Validation

Supercritical fluid chromatography (SFC) has emerged as a robust and efficient technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to traditional liquid chromatography. chromatographyonline.comnih.gov The use of supercritical carbon dioxide as the primary mobile phase component, modified with a small amount of an organic solvent, allows for high linear velocities while maintaining excellent chromatographic efficiency. chromatographyonline.comjascoinc.com

Method development in SFC for enantiomeric purity assessment of compounds like (S)-Adimolol typically involves screening various chiral stationary phases (CSPs). chromatographytoday.com Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used due to their broad applicability in separating a wide range of chiral compounds. chromatographytoday.com Optimization of separation conditions includes adjusting the mobile phase composition (co-solvent percentage), backpressure, and column temperature to achieve optimal resolution between the enantiomers. chromatographytoday.comresearchgate.net For instance, a method for a similar compound, timolol, was developed using a Chiralcel OD-H column with a mobile phase of CO2 and methanol containing a small amount of an amine modifier, achieving a resolution of 2.0 within 5 minutes. nih.gov

Validation of an SFC method for enantiomeric purity is crucial for its implementation in quality control laboratories. chromatographyonline.com Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. nih.govnih.gov Robustness is tested by intentionally varying method parameters such as flow rate, temperature, and backpressure to ensure the method remains reliable under minor fluctuations. nih.gov The successful validation of an SFC method demonstrates its suitability for routine analysis and release testing of the drug substance. nih.govchromatographyonline.com

Table 1: Illustrative SFC Method Parameters for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA (amylose-based CSP) |

| Mobile Phase | CO2 / Methanol (gradient or isocratic) |

| Flow Rate | 2.0 - 4.0 mL/min |

| Backpressure | 150 - 200 bar |

| Column Temperature | 25 - 40 °C |

| Detector | UV or Mass Spectrometry (MS) |

High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of stereoisomers in the pharmaceutical industry. nih.govcsfarmacie.cz The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). phenomenex.comchromatographyonline.com These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. chromatographyonline.com

The development of a stereoselective HPLC method involves a systematic screening of various CSPs and mobile phase compositions. csic.es Polysaccharide-based CSPs are particularly effective for the separation of a wide array of chiral compounds, including β-blockers. nih.govphenomenex.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the retention and resolution of the enantiomers. phenomenex.comcsic.es Optimization of chromatographic conditions such as mobile phase composition, pH, flow rate, and temperature is performed to achieve baseline separation of the stereoisomers. csic.esresearchgate.net For instance, the separation of labetalol stereoisomers was achieved on a C18 column using a mobile phase containing acetonitrile and a sodium acetate solution with a chiral selector additive. researchgate.net

The validation of an HPLC method for stereoisomeric separation is essential to ensure its accuracy, precision, and reliability for its intended purpose, such as impurity profiling or quality control of the final product. nih.gov

Table 2: Representative HPLC Conditions for Stereoisomeric Separation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(4-chloro-3-methylphenylcarbamate)) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium borate) |

| Flow Rate | 0.5 - 1.2 mL/min |

| Column Temperature | 25 °C |

| Detector | UV-Vis or Diode Array Detector (DAD) |

Spectroscopic Techniques for Molecular Structure Elucidation in Research Contexts

Spectroscopic methods are fundamental tools for elucidating the molecular structure of compounds like (S)-Adimolol. Techniques such as Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Circular Dichroism (CD) spectroscopy provide valuable information about the functional groups, electronic transitions, and stereochemistry of the molecule.

IR spectroscopy is used to identify the characteristic functional groups present in the Adimolol molecule by observing the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. nih.govresearchgate.net UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron systems in the aromatic rings. researchgate.net

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, which provides information about the stereochemical features of the molecule, including its absolute configuration and conformation in solution. wordpress.commdpi.com

Mass Spectrometry Applications in Adimolol Research

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that plays a crucial role in pharmaceutical analysis, from drug discovery to quality control. nih.govmdpi.com In the context of Adimolol research, MS is used for molecular weight determination, structural elucidation through fragmentation analysis, and quantitative analysis. tandfonline.comwiley.com

When coupled with chromatographic techniques like HPLC or SFC (LC-MS or SFC-MS), it allows for the separation and identification of Adimolol and its potential impurities or metabolites in complex matrices. nih.govwiley.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments, which is invaluable for structural confirmation. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a characteristic product ion spectrum, which serves as a structural fingerprint of the molecule. nih.gov This fragmentation data is instrumental in confirming the identity of Adimolol and characterizing any related substances.

Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. libretexts.orgdiva-portal.org For a complex molecule like (S)-Adimolol, advanced NMR methods are essential for unambiguous stereochemical assignment and for understanding its conformational preferences. wordpress.comauremn.org.br

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of the protons and carbons in the molecule. libretexts.orgmagritek.com However, for a definitive assignment of stereochemistry, two-dimensional (2D) NMR techniques are employed. longdom.org Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to establish the connectivity of atoms within the molecule. longdom.org Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and conformational details. wordpress.com The magnitude of the NOE effect is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of internuclear distances. wordpress.com

By analyzing coupling constants and NOE data, researchers can deduce the preferred conformation of the molecule in solution. auremn.org.brnih.gov Theoretical calculations are often used in conjunction with NMR data to model the potential conformations and their relative energies, providing a more complete picture of the molecule's three-dimensional structure. auremn.org.brnih.gov This detailed conformational analysis is vital for understanding the structure-activity relationship of (S)-Adimolol. acdlabs.com

Emerging Research Directions and Future Perspectives for S -adimolol

Exploration of Novel Binding Modes and Polypharmacology Concepts

The classical understanding of beta-blockers involves competitive antagonism at β-adrenergic receptors. However, future research on (S)-Adimolol is poised to move beyond this model to explore more complex interactions. Advanced computational techniques, such as all-atom molecular dynamics simulations, offer the potential to uncover novel binding modes that differ from the static poses seen in crystal structures. researchgate.netplos.org These simulations can reveal transient interactions and the role of internal water molecules in stabilizing the ligand-receptor complex, providing a more dynamic picture of how (S)-Adimolol engages with its primary targets. researchgate.net

Furthermore, the concept of polypharmacology—the ability of a single drug to interact with multiple targets—is a critical area for future investigation. While (S)-Adimolol is known for its action on adrenergic receptors, a systematic exploration of its broader target profile has yet to be undertaken. Future research could employ computational screening and experimental assays to investigate the binding of (S)-Adimolol to other G-protein coupled receptors (GPCRs) or entirely different protein families. Identifying these "off-target" interactions could explain certain side effects or, conversely, open up possibilities for drug repurposing. mdpi.com Understanding the polypharmacological profile is essential for building a complete picture of a drug's biological activity.

Table 9.1: Potential Polypharmacology Targets for (S)-Adimolol

| Potential Target Class | Receptor/Enzyme Example | Rationale for Investigation | Potential Outcome |

|---|---|---|---|

| Adrenergic Receptors | α1-adrenergic, β3-adrenergic | Adimolol has known α1-blocking activity; quantifying its interaction with all subtypes is key. | Refined understanding of its vasodilatory and metabolic effects. |

| Serotonin Receptors | 5-HT1A, 5-HT2A | Structural similarities exist between adrenergic and serotonergic receptor binding sites. | Explanation of CNS side effects or identification of novel neuropsychiatric applications. |

| Dopamine Receptors | D2, D3 | Cross-reactivity among biogenic amine GPCRs is common. numberanalytics.com | Insights into potential neurological effects. |

| Ion Channels | hERG, L-type Calcium Channels | Interaction with cardiac ion channels is a common feature of cardiovascular drugs. | Comprehensive cardiac safety profiling and explanation of anti-arrhythmic properties. |

Application of Advanced Biotechnologies in Adimolol Research

Modern biotechnology offers powerful tools to dissect the molecular mechanisms of drug action. The application of multi-omics—integrating genomics, transcriptomics, proteomics, and metabolomics—represents a significant future direction for (S)-Adimolol research. pluto.bionashbio.comnygen.io By treating cardiovascular cell models with (S)-Adimolol and analyzing the comprehensive molecular changes, researchers can map the full extent of its impact on cellular pathways. nashbio.comresearchgate.net This approach could identify novel biomarkers to predict patient response, reveal previously unknown mechanisms of action, and provide a systems-level understanding of its therapeutic effects. pluto.bionashbio.com

Bioengineering and gene-editing technologies, such as CRISPR-Cas9, could be used to create cell lines that express specific subtypes of adrenergic receptors. frontiersin.org These platforms would allow for precise characterization of (S)-Adimolol's activity at each receptor subtype in a clean, controlled biological system, which is crucial for designing more selective future analogues. scirent.comresearchgate.net Additionally, advanced drug delivery technologies, such as nanoparticle-based formulations, could be explored to modify the pharmacokinetic profile of (S)-Adimolol, potentially offering targeted delivery to cardiovascular tissues and minimizing systemic exposure. researchgate.net

Table 9.2: Applications of Advanced Biotechnologies in (S)-Adimolol Research

| Biotechnology | Specific Application | Research Goal |

|---|---|---|

| Multi-Omics | Proteomic and metabolomic profiling of cardiomyocytes post-treatment. | Identify all cellular pathways modulated by (S)-Adimolol beyond direct receptor blockade. nashbio.com |

| Single-Cell Analysis | Single-cell RNA sequencing of heart tissue from animal models. | Understand the heterogeneous response of different cardiac cell types (e.g., myocytes, fibroblasts) to the drug. mdpi.com |

| Gene Editing (CRISPR) | Create cell lines with knockout or tagged versions of β1, β2, and α1 receptors. | Precisely determine the contribution of each receptor subtype to the drug's overall effect. |

| Advanced Bio-imaging | Use of fluorescently-labeled Adimolol analogues in live-cell imaging. | Visualize receptor binding, internalization, and trafficking in real-time. |

| Nanoparticle Delivery | Encapsulation of (S)-Adimolol in biocompatible nanoparticles. | Develop targeted-release formulations to enhance efficacy and reduce side effects. researchgate.net |

Development of Optically Pure Adimolol Analogues with Enhanced Selectivity for Specific Receptor Subtypes

While (S)-Adimolol possesses a specific stereochemistry, the next frontier lies in developing analogues with enhanced selectivity for individual adrenergic receptor subtypes (e.g., β1 vs. β2 vs. α1). High selectivity is desirable to maximize therapeutic effects on the heart (mediated by β1 receptors) while minimizing side effects related to other tissues like the lungs (β2) or vasculature (α1). revespcardiol.org Future medicinal chemistry efforts will likely focus on rational drug design to create optically pure analogues of (S)-Adimolol. acs.org This involves making targeted chemical modifications to the molecule's structure—for instance, altering the aromatic ring system or the substituent on the amine—to optimize interactions with unique amino acid residues found only in the binding pocket of a specific receptor subtype. nih.govmdpi.com

Strategies may include fragment-based ligand discovery or structure-based design, where computational models of the target receptors guide the synthesis of new compounds. acs.orgfrontiersin.org The development of allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, is another promising avenue. nih.govresearchgate.net An allosteric modulator could fine-tune the activity of (S)-Adimolol at a specific receptor subtype, offering a more sophisticated level of pharmacological control.

Table 9.3: Strategies for Developing Selective (S)-Adimolol Analogues

| Design Strategy | Approach | Desired Outcome |

|---|---|---|

| Structure-Based Design | Modify the aryloxypropanolamine scaffold based on crystal structures or homology models of β1 and β2 receptors. | Enhance hydrogen bonding or hydrophobic interactions with β1-specific residues. |

| Pharmacophore Tuning | Systematically alter the electronic properties of the aromatic ring system. nih.gov | Fine-tune cation-π or other non-covalent interactions to favor one receptor subtype. |

| Fragment-Based Elaboration | Identify small molecular fragments that bind selectively to a target receptor and grow them into larger, Adimolol-like molecules. acs.org | Discover novel chemical scaffolds with inherent subtype selectivity. |

| Allosteric Modulator Design | Screen for compounds that bind to a secondary site on the β1 receptor and positively or negatively modulate (S)-Adimolol's binding. researchgate.net | Achieve "functional selectivity" where the drug's effect is context-dependent. |

Integration of Artificial Intelligence and Machine Learning in Adimolol Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize pharmaceutical research by dramatically accelerating the drug discovery and optimization process. preprints.org For (S)-Adimolol, AI/ML can be integrated across the entire research pipeline. ML models, particularly those used for Quantitative Structure-Activity Relationship (QSAR) studies, can be trained on existing data for beta-blockers to predict how novel Adimolol analogues will perform. ajol.info These models can forecast potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties before a molecule is ever synthesized, saving significant time and resources. preprints.orgfrontiersin.org

Deep learning algorithms can analyze complex datasets to predict GPCR-ligand interactions and binding affinities with high accuracy. ajol.infonih.govnih.gov Furthermore, generative AI models can be employed for de novo drug design. frontiersin.org By providing the model with a desired pharmacological profile (e.g., high β1 selectivity, specific physicochemical properties), it can generate novel molecular structures, inspired by the Adimolol scaffold, that are optimized to meet these criteria. This approach moves beyond simple modification to true innovation, exploring a much wider chemical space for next-generation therapeutics. nih.gov

Table 9.4: AI/ML Models and Their Potential Roles in (S)-Adimolol Research

| AI/ML Model Type | Application in Adimolol Research | Objective |

|---|---|---|

| Random Forest / SVM | Develop QSAR models to predict activity and selectivity of new analogues. d-nb.info | Prioritize synthetic candidates with the highest probability of success. |

| Deep Neural Networks (DNNs) | Predict binding affinity and functional outcomes (agonist vs. antagonist) for Adimolol analogues at multiple GPCRs. arxiv.org | Screen virtual libraries and predict polypharmacological profiles. |

| Generative Adversarial Networks (GANs) | De novo design of novel molecules with Adimolol-like features but improved properties. | Discover patentable, highly optimized lead compounds. |

| Natural Language Processing (NLP) | Mine scientific literature and patents for data on beta-blockers and related compounds. | Aggregate existing knowledge to inform new research strategies. |

Methodological Advancements in Stereoselective Synthesis and Analysis for Chiral Beta-Blockers

The therapeutic activity of many beta-blockers, including Adimolol, resides in the (S)-enantiomer. mdpi.com Therefore, efficient and robust methods for producing and analyzing the optically pure compound are paramount. Future research will focus on moving away from classical resolution of racemates toward more advanced asymmetric synthesis strategies. numberanalytics.commdpi.com Modern synthetic chemistry offers powerful tools like chemoenzymatic routes and organocatalysis. rsc.orgrsc.org

Biocatalysis: The use of enzymes, such as lipases for kinetic resolution or engineered alcohol dehydrogenases for asymmetric reduction of a ketone precursor, can produce the chiral amino alcohol core of (S)-Adimolol with very high enantiomeric excess (>99% ee) under mild, environmentally friendly conditions. rsc.orgrsc.orgfrontiersin.org

Organocatalysis: Small organic molecules can be used as catalysts to drive the stereoselective formation of key intermediates, such as chiral epoxides, which can then be converted to the final product. rsc.org These methods avoid the use of heavy metals and are often highly efficient.

For analysis, advancements in chromatography are crucial for quality control. High-performance liquid chromatography (HPLC) using modern chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides or polysaccharides, allows for rapid and precise determination of enantiomeric purity. mdpi.commdpi.comnih.gov Coupling these chromatographic methods with mass spectrometry (LC-MS) provides the sensitivity needed for bioanalytical studies, enabling the measurement of individual enantiomers in complex biological samples. lcms.czsigmaaldrich.com

Table 9.5: Comparison of Stereoselective Synthesis Methods for Chiral Amino Alcohols

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Classical Resolution | Separation of a racemic mixture using a chiral resolving agent. | Technically straightforward. | Maximum theoretical yield of 50%; generates waste. mdpi.com |

| Asymmetric Hydrogenation | Use of a chiral metal catalyst (e.g., Rh-BINAP) to reduce a prochiral ketone or imine. rsc.org | High enantioselectivity, potentially high yield. | Requires pressure equipment; potential for metal contamination. |

| Biocatalytic Reduction | Enzyme (e.g., ADH, lipase) selectively transforms one enantiomer or creates one from a prochiral precursor. rsc.org | Extremely high selectivity, green chemistry (mild conditions), scalable. rsc.orgfrontiersin.org | Requires enzyme screening and optimization. |

| Organocatalytic Epoxidation | A chiral organic molecule catalyzes the asymmetric formation of an epoxide intermediate from an alkene. rsc.org | Metal-free, environmentally friendly, good selectivity. | Catalyst loading can be higher than with metal catalysts. |

Compound Names Mentioned in this Article

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.